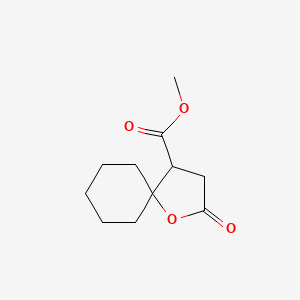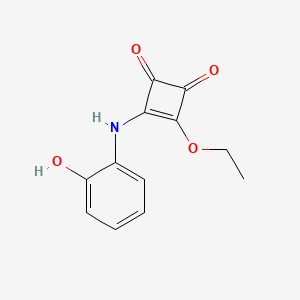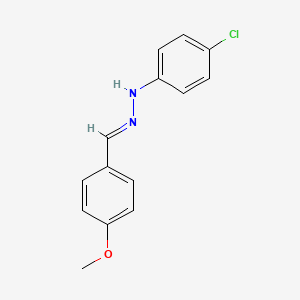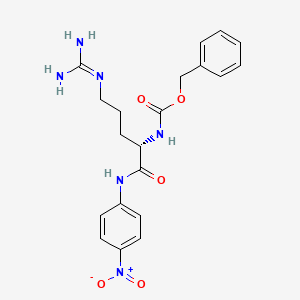
Z-Arg-pNA HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Arg-pNA HCl is a synthetic compound commonly used in biochemical research. It is a derivative of arginine, an amino acid, and is often employed as a substrate in enzymatic assays to study protease activity, particularly trypsin-like enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-pNA HCl typically involves the protection of the arginine amino group with a carbobenzoxy (Cbz) group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Arg-pNA HCl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, breaking the peptide bond and releasing 4-nitroaniline.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 4-nitroaniline and the corresponding arginine derivative.
Reduction: 4-aminoaniline derivative.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Z-Arg-pNA HCl is widely used in scientific research, particularly in the following fields:
Biochemistry: As a substrate in enzymatic assays to study protease activity.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Chemistry: In the synthesis of peptide-based compounds and as a model compound in studying peptide bond formation and cleavage.
Industry: In the production of biochemical reagents and diagnostic kits.
Wirkmechanismus
The primary mechanism of action of Z-Arg-pNA HCl involves its hydrolysis by proteases. The compound serves as a substrate, and upon cleavage by the enzyme, it releases 4-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of proteases and to study enzyme kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N(alpha)-Carbobenzoxyarginine-p-nitroanilide
- N(alpha)-Carbobenzoxylysine-4-nitroanilide
- N(alpha)-Carbobenzoxyornithine-4-nitroanilide
Uniqueness
Z-Arg-pNA HCl is unique due to its specific structure, which makes it an ideal substrate for trypsin-like proteases. Its nitroaniline moiety allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
29542-03-8 |
|---|---|
Molekularformel |
C20H24N6O5 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N6O5/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23)/t17-/m0/s1 |
InChI-Schlüssel |
NRTJWZHOAFLRIR-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Sequenz |
R |
Synonyme |
CBZ-ArgpNA N(alpha)-carbobenzoxyarginine-4-nitroanilide N-(alpha)-carbobenzoxy-L-arginine-para-nitroanilide N-(alpha)-carbobenzoxyarginine-4-nitroanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



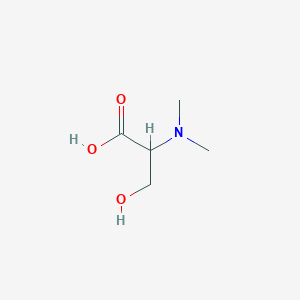
![Carbamic acid, [[(4-fluorophenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B1654852.png)
![4-[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanylaniline](/img/structure/B1654853.png)

![N-[(Z)-[4-(Dimethylamino)phenyl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B1654855.png)

